泰妙菌素 A2 因子 4
描述
. It is part of the teicoplanin complex, which includes several related compounds. Teichomycin A2 factor 4 is particularly notable for its effectiveness against Gram-positive bacteria, including multidrug-resistant strains .
科学研究应用
Teichomycin A2 factor 4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycopeptide antibiotics and their synthesis.
Biology: It serves as a tool for investigating bacterial cell wall synthesis and resistance mechanisms.
Medicine: It is used in the treatment of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Industry: It is employed in the development of new antibiotics and in the study of fermentation processes
作用机制
Target of Action
Teichomycin A2 Factor 4, also known as Teicoplanin, is a glycopeptide antibiotic that primarily targets the D-Ala-D-Ala terminus of lipid II . This target plays a crucial role in the last extracellular step of peptidoglycan biosynthesis, which is essential for bacterial cell wall formation .
Mode of Action
Teichomycin A2 Factor 4 binds to the D-Ala-D-Ala terminus of lipid II, thereby inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall . This interaction disrupts the cell wall structure, leading to bacterial death .
Biochemical Pathways
The action of Teichomycin A2 Factor 4 affects the peptidoglycan biosynthesis pathway, which is vital for bacterial growth and survival . By binding to lipid II, it prevents the formation of peptidoglycan cross-links, thereby inhibiting the construction of a functional bacterial cell wall .
Pharmacokinetics
Teichomycin A2 Factor 4 has a prolonged half-life, ranging from 83 to 163 hours . This long half-life is due to its strong binding to plasma albumin . The compound’s pharmacokinetics characteristics result in wide variations and fluctuations of concentrations when administering fixed-dose regimens .
Result of Action
The primary result of Teichomycin A2 Factor 4’s action is the death of the bacteria. By inhibiting the synthesis of peptidoglycan, it disrupts the bacterial cell wall, leading to cell lysis and death . This makes it an effective treatment for infections caused by Gram-positive bacteria .
安全和危害
生化分析
Biochemical Properties
Teichomycin A2 factor 4 plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of lipid II, a key precursor in peptidoglycan biosynthesis, thereby preventing the cross-linking of peptidoglycan chains which is essential for bacterial cell wall integrity . This interaction disrupts the cell wall synthesis, leading to bacterial cell death. The compound interacts with various enzymes and proteins involved in cell wall biosynthesis, including glycosyltransferases and transpeptidases .
Cellular Effects
Teichomycin A2 factor 4 exerts significant effects on various types of cells and cellular processes. It primarily targets Gram-positive bacteria, inhibiting their growth and proliferation by disrupting cell wall synthesis. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell death . In addition to its antibacterial effects, Teichomycin A2 factor 4 has been shown to influence the immune response by modulating the activity of immune cells .
Molecular Mechanism
The molecular mechanism of Teichomycin A2 factor 4 involves binding to the D-Ala-D-Ala terminus of lipid II, thereby inhibiting the final stages of peptidoglycan biosynthesis . This binding prevents the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall. The inhibition of this process leads to the accumulation of cell wall precursors and ultimately results in bacterial cell lysis . Additionally, Teichomycin A2 factor 4 may interact with other biomolecules, such as enzymes involved in cell wall synthesis, further enhancing its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Teichomycin A2 factor 4 have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that Teichomycin A2 factor 4 maintains its antibacterial activity for several months when stored properly. Prolonged exposure to light and heat can lead to degradation and reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s antibacterial effects are sustained over time, with minimal development of resistance .
Dosage Effects in Animal Models
The effects of Teichomycin A2 factor 4 vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, Teichomycin A2 factor 4 may exhibit toxic effects, including nephrotoxicity and hepatotoxicity . Studies have shown that the compound has a narrow therapeutic window, and careful dosage adjustments are necessary to avoid toxicity while maintaining its antibacterial efficacy . Threshold effects have been observed, with higher doses leading to increased antibacterial activity but also a higher risk of adverse effects .
Metabolic Pathways
Teichomycin A2 factor 4 is involved in several metabolic pathways, primarily related to its antibacterial activity. The compound interacts with enzymes involved in peptidoglycan biosynthesis, such as glycosyltransferases and transpeptidases . These interactions inhibit the synthesis of peptidoglycan, leading to the accumulation of cell wall precursors and disruption of bacterial cell wall integrity . Additionally, Teichomycin A2 factor 4 may affect metabolic flux and metabolite levels by altering the activity of enzymes involved in cell wall synthesis .
Transport and Distribution
Teichomycin A2 factor 4 is transported and distributed within cells and tissues through various mechanisms. The compound is primarily transported via passive diffusion and may also interact with specific transporters and binding proteins . Once inside the cell, Teichomycin A2 factor 4 accumulates in the cytoplasm and targets the bacterial cell wall synthesis machinery . The compound’s distribution within tissues is influenced by factors such as tissue permeability and blood flow . Studies have shown that Teichomycin A2 factor 4 can effectively penetrate tissues and reach therapeutic concentrations at the site of infection .
Subcellular Localization
The subcellular localization of Teichomycin A2 factor 4 is primarily within the bacterial cell wall synthesis machinery. The compound targets the D-Ala-D-Ala terminus of lipid II, which is located on the inner membrane of the bacterial cell wall . This localization is crucial for its antibacterial activity, as it allows Teichomycin A2 factor 4 to effectively inhibit peptidoglycan biosynthesis . Additionally, the compound may undergo post-translational modifications that enhance its targeting to specific compartments or organelles within the bacterial cell .
准备方法
Synthetic Routes and Reaction Conditions
Teichomycin A2 factor 4 is typically produced through the fermentation of Actinoplanes teichomyceticus. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of Teichomycin A2 factor 4 follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are optimized to maximize yield. After fermentation, the compound is extracted, purified, and formulated for medical use .
化学反应分析
Types of Reactions
Teichomycin A2 factor 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups in the structure.
Substitution: This reaction can occur at various positions on the glycopeptide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
相似化合物的比较
Teichomycin A2 factor 4 is part of a family of glycopeptide antibiotics, which includes:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
Actaplanin: A glycopeptide produced by Actinoplanes missouriensis with a different glycosylation pattern.
Compared to these compounds, Teichomycin A2 factor 4 is unique in its specific structure and the particular bacterial strains it targets .
属性
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t34?,49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPOYQQCANXEDC-WNTLLCOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H99Cl2N9O33 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1893.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91032-37-0 | |
Record name | Teicoplanin A2-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEICOPLANIN A2-4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83Q83MG55O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。